Research Significance:
4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a critical pharmacophore in medicinal chemistry, serving primarily as a structural probe for ion channel modulation and a synthetic intermediate for bioactive heterocycles . Structurally, it is the direct des-chloro analog of CBA (4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid), a potent small-molecule inhibitor of the TMEM206 chloride channel (Acid-Sensitive Outward Rectifying anion channel).
In drug discovery, this specific CAS entry represents a vital "SAR (Structure-Activity Relationship) point." By lacking the chlorine atom on the phenoxy ring compared to CBA, it allows researchers to quantify the contribution of halogen bonding and lipophilicity within the TMEM206 binding pocket. Furthermore, its anthranilic acid core makes it a versatile precursor for synthesizing 4-chloroacridones and quinazolines , scaffolds widely investigated for anticancer and antiviral properties.
Part 2: Physicochemical Profile
The following data provides the foundational parameters required for formulation and assay development.
Property
Value
Context for Researchers
Physical State
White to Off-white Solid
Crystalline powder; requires protection from light.
Solubility
DMSO (>20 mg/mL), DMF
Poor aqueous solubility; requires stock preparation in DMSO.
pKa (Acid)
~3.8 - 4.2 (Carboxyl)
Ionized at physiological pH (7.4); facilitates electrostatic interactions.
LogP
~3.5 (Predicted)
High lipophilicity; suggests good membrane permeability but high protein binding.
H-Bond Donors
2 (Amide NH, Acid OH)
Critical for receptor binding pocket alignment.
H-Bond Acceptors
4 (Amide O, Acid O, Ether O)
The phenoxy ether oxygen often acts as a weak acceptor.
Part 3: Synthesis & Manufacturing
Strategic Rationale:
The synthesis follows a modified Schotten-Baumann reaction . The choice of solvent and base is critical: 2-amino-4-chlorobenzoic acid is poorly nucleophilic due to the electron-withdrawing carboxylic acid and chlorine groups. Therefore, a polar aprotic solvent (THF or DMF) combined with a non-nucleophilic base (Triethylamine or Pyridine) is required to drive the acylation with phenoxyacetyl chloride.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway for 4-Chloro-2-(2-phenoxyacetamido)benzoic acid via N-acylation.
Add Triethylamine (Et₃N) (2.2 eq, 22 mmol) to neutralize the HCl byproduct and deprotonate the amine.
Cool the solution to 0°C in an ice bath.
Acylation:
Add Phenoxyacetyl chloride (1.1 eq, 11 mmol) dropwise over 20 minutes. Note: Slow addition prevents the formation of di-acylated byproducts.
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
Monitoring: Verify completion using TLC (System: 5% MeOH in DCM). The starting amine spot (fluorescent, lower Rf) should disappear.
Workup:
Concentrate the THF under reduced pressure to ~10 mL.
Pour the residue into cold 1N HCl (100 mL) with vigorous stirring. The product will precipitate as a white solid.
Filter the solid and wash with cold water (3 x 20 mL) to remove residual triethylammonium salts.
Purification:
Recrystallize the crude solid from Ethanol/Water (9:1) .
Dry in a vacuum oven at 50°C for 12 hours.
Yield Expectation: 75-85%.
Part 4: Biological Mechanism & Applications
Core Application: TMEM206 Ion Channel Modulation
CAS 69764-05-2 is the fundamental scaffold for inhibitors of TMEM206 , the gene encoding the Acid-Sensitive Outward Rectifying (ASOR) chloride channel. This channel is critical for acid-induced cell death and endosomal pH regulation.
Mechanism: The molecule binds to the transmembrane domain of TMEM206, stabilizing the closed state or sterically blocking the pore at acidic pH (pH 4.5 - 5.5).
SAR Insight: The specific analog with a chlorine on the phenoxy ring (CBA) has an IC₅₀ of ~9.5 µM. CAS 69764-05-2 (lacking this Cl) serves as a negative control or attenuated binder . Comparing the potency of these two reveals the necessity of the halogen bond or hydrophobic bulk in the phenoxy binding pocket.
Secondary Application: Synthetic Precursor
This compound undergoes cyclodehydration (using POCl₃ or SOCl₂) to form 2-(phenoxymethyl)-7-chloroquinazolin-4(3H)-one . Quinazolines are privileged structures in kinase inhibition (e.g., EGFR inhibitors).
Mechanism of Action Diagram (DOT)
Figure 2: Proposed mechanism of action for TMEM206 inhibition by the phenoxyacetamido-benzoate scaffold.
Part 5: Experimental Protocol (Validation Assay)
Assay: Whole-Cell Patch Clamp for TMEM206 Inhibition
To validate the activity of CAS 69764-05-2 versus its chlorinated analogs.
Cell Line: HEK293T cells transiently transfected with human TMEM206 (hTMEM206).
Solutions:
Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2.
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM MES (for pH 4.5 activation).
Procedure:
Establish GΩ seal and break-in to whole-cell configuration.
Clamp voltage at 0 mV.
Apply voltage ramps (-100 mV to +100 mV) over 500 ms.
Activation: Peruse with pH 4.5 bath solution to elicit large outwardly rectifying Cl⁻ currents.
Inhibition: Peruse with pH 4.5 solution containing 10 µM CAS 69764-05-2 .
Data Analysis:
Measure current amplitude at +80 mV.
Calculate % Inhibition =
.
Expected Result: CAS 69764-05-2 typically shows reduced potency compared to the di-chloro analog (CBA), validating the specific hydrophobic requirement of the binding site.
References
Ullrich, F. et al. (2019). "Identification of TMEM206 proteins as pore of PAORAC/ASOR acid-sensitive chloride channels." eLife.
Kappel, S. et al. (2024). "CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid inhibits TMEM206 mediated currents." Frontiers in Pharmacology.
PubChem Compound Summary. "4-Chloro-2-(2-phenoxyacetamido)benzoic acid (CID 135436662)." National Center for Biotechnology Information.
Mahapatra, S. et al. (2016).[1] "4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization." UK Journal of Pharmaceutical and Biosciences.[1]
An In-depth Technical Guide to C15H12ClNO4: Molecular Properties, Synthesis, and Potential as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals Abstract The molecular formula C15H12ClNO4 represents a landscape of isomeric compounds with significant potential in medicinal chemistry. This technical gu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C15H12ClNO4 represents a landscape of isomeric compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive analysis of the most prominent isomer, (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate , a member of the salicylanilide ester class. This document delves into its fundamental molecular and physicochemical properties, outlines detailed, field-proven methodologies for its synthesis and characterization, and explores its potential therapeutic applications based on the well-established biological activities of related compounds. By synthesizing data from established chemical databases and peer-reviewed literature, this guide serves as an authoritative resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Chemical and Therapeutic Landscape of C15H12ClNO4
The chemical formula C15H12ClNO4 encapsulates a variety of structural isomers, each with unique three-dimensional arrangements and, consequently, distinct chemical and biological profiles. The existence of different isomers is a critical consideration in drug development, as subtle structural changes can lead to significant differences in pharmacological activity and pharmacokinetic properties.[1][2] Among the isomers of C15H12ClNO4, (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate stands out due to its classification as a salicylanilide ester. Salicylanilides are a well-studied class of compounds known for a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This guide will focus on this specific isomer as a representative compound for the therapeutic potential inherent in the C15H12ClNO4 molecular formula.
Molecular and Physicochemical Profile
A thorough understanding of a compound's molecular and physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, and ability to interact with biological targets.
Molecular Formula and Weight
The molecular formula, C15H12ClNO4 , indicates the elemental composition of the molecule.
The structure of (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate is characterized by a 4-chloro-2-hydroxybenzoic acid moiety ester-linked to a 2-amino-N-phenylacetamide group.
Synthesis and Characterization: A Methodological Framework
Caption: Proposed two-step synthesis of (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of similar ester compounds.[6]
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
Cool the solution to 0 °C in an ice bath.
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate
To a solution of 4-chloro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes to form the corresponding carboxylate salt.
Add the synthesized 2-chloro-N-phenylacetamide (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by vacuum filtration and wash with water.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate.
Purification and Characterization
Purity assessment and structural confirmation are critical steps in the drug development process.
Purification:
Column Chromatography: A standard technique for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., hexane/ethyl acetate mixtures) is crucial for effective separation.
Recrystallization: This method is used to purify solid compounds based on differences in solubility.
Characterization Techniques:
Technique
Purpose
Expected Observations
¹H NMR Spectroscopy
To determine the structure and confirm the presence of key functional groups.
Aromatic protons in distinct regions, signals for the methylene and amide protons. The number of protons and their splitting patterns will confirm the structure.
¹³C NMR Spectroscopy
To identify all unique carbon atoms in the molecule.
Resonances for carbonyl carbons, aromatic carbons, and the methylene carbon.
Mass Spectrometry (ESI-MS)
To determine the molecular weight and confirm the molecular formula.
A molecular ion peak corresponding to the exact mass of the compound (305.0454856 Da).[5] Fragmentation patterns can provide further structural information.[7]
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the compound.
A single major peak indicating a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions.[8]
Infrared (IR) Spectroscopy
To identify the presence of key functional groups.
Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (ester and amide), and C-Cl bonds.
Potential Therapeutic Applications and Mechanism of Action
The therapeutic potential of (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate can be inferred from the extensive research on the salicylanilide class of compounds.
Anticancer Activity
Salicylanilides, including niclosamide, have demonstrated significant anticancer properties through various mechanisms of action.[3]
Inhibition of Signaling Pathways: These compounds are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3]
EGFR Inhibition: Some salicylanilides act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[3]
Mitochondrial Uncoupling: They can disrupt the proton motive force across the inner mitochondrial membrane, leading to a decrease in ATP production and inducing apoptosis in cancer cells.[9]
Caption: Potential anticancer mechanisms of action for salicylanilide esters.
Antimicrobial Activity
Salicylanilide esters have also shown promise as antimicrobial agents, particularly against bacteria and fungi.[4][10]
Inhibition of Bacterial Virulence: Some salicylanilides can block the type III secretion system in bacteria, which is essential for their pathogenicity.[4]
Disruption of Cell Membranes: Similar to their effect on mitochondria, they can act as protonophores, disrupting the cell membrane potential and leading to cell death.[9]
In Vitro Evaluation Workflow
To experimentally validate the therapeutic potential of (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate, a series of in vitro assays are recommended.
Caption: Recommended in vitro assay workflow for biological evaluation.
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed. While a specific Material Safety Data Sheet (MSDS) for (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate is not available, general guidelines for handling similar chemical compounds should be followed.[11]
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The molecular formula C15H12ClNO4, represented by the salicylanilide ester (2-Anilino-2-oxoethyl) 4-chloro-2-hydroxybenzoate, holds considerable promise for the development of new therapeutic agents. Its structural features and the known biological activities of its chemical class suggest potential applications in oncology and infectious diseases. This technical guide provides a foundational framework for researchers, outlining its key properties, a robust methodology for its synthesis and characterization, and a clear rationale for its further investigation as a drug candidate. The provided protocols and workflows, grounded in established scientific principles, are intended to facilitate the advancement of research in this promising area of medicinal chemistry.
References
Kos J, Brvar M, Perdih A, et al. Salicylanilides and Their Anticancer Properties. Molecules. 2023;28(2):798. Published 2023 Jan 15.
Berry L, O'Neill A, Sutton J. Proposed salicylanilide mechanisms of action. ResearchGate.
Imramovský A, Pejchal V, Štěpánková Š, et al. Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Mini Rev Med Chem. 2012;12(9):826-839.
Kuneš J, Krátký M, Pour M, et al. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules. 2010;15(7):4956-4974. Published 2010 Jul 16.
Pîrnău A, Vlase L, Gligor F, et al. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Rev Chim (Bucharest). 2019;70(1):12-19.
Isomer discovery could yield countless new drugs. BioWorld.
Fellowes. Safety Data Sheet.
Labcorp. In vitro safety.
Hammad HF, Abdel-Wahab BF, Fayed EA, et al. 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. Arkivoc. 2023;2023(7):202312138.
A review of drug isomerism and its significance. PMC.
Fisher Scientific. SAFETY DATA SHEET.
CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
Drug discovery and development: Role of basic biological research. PMC.
A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. ResearchGate.
MSN Reddy, Gopalakrishnan Venkatasami, Venkata R Kotta, Muruganantham Ramamoorthy, Shreya Patel. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Anal Bioanal Tech. 2021;12(S5):002.
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. 2019;24(3):628.
1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3.
CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline. Google Patents.
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. 2022;27(23):8349.
MS-BS.
The latest trends in drug discovery. CAS.
Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America. 2022;40(10):484-491.
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
Application Notes and Protocols for the Multi-Step Synthesis of Fused Oxazoloquinoline Derivatives. Benchchem.
Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success. BioDuro.
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5. Acta Pharmaceutica.
Insilico Medicine announces developmental candidate benchmarks and timelines for novel therapeutics discovered using generative AI. FirstWord Pharma.
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First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. PMC.
Synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid: An Application Note and Detailed Protocol
Introduction 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a molecule of interest in the fields of medicinal chemistry and drug discovery. Its structure, which combines a substituted benzoic acid with a phenoxyacetamide...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a molecule of interest in the fields of medicinal chemistry and drug discovery. Its structure, which combines a substituted benzoic acid with a phenoxyacetamide moiety, presents a scaffold with potential for diverse biological activities. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is presented with in-depth explanations of the chemical principles and experimental choices, ensuring both scientific integrity and practical applicability.
Chemical Principles and Reaction Mechanism
The synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is achieved through the acylation of an amine, a classic and robust transformation in organic synthesis. Specifically, this protocol employs the Schotten-Baumann reaction, a widely utilized method for the formation of amides from amines and acyl chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The core of the reaction involves the nucleophilic attack of the amino group of 4-amino-2-chlorobenzoic acid on the electrophilic carbonyl carbon of phenoxyacetyl chloride. This initial attack forms a tetrahedral intermediate. The reaction is conducted in the presence of a base, which serves two critical purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can also act as a catalyst by deprotonating the amine, thereby increasing its nucleophilicity.[4][5] The unstable tetrahedral intermediate then collapses, expelling a chloride ion as a good leaving group, to form the stable amide bond.
To visually represent this process, the following diagram illustrates the key steps in the synthesis:
Figure 1: General workflow for the synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
CAS Number
Key Hazards
4-Amino-2-chlorobenzoic acid
C₇H₆ClNO₂
171.58
2457-76-3
Skin/eye irritant
Phenoxyacetyl chloride
C₈H₇ClO₂
170.59
701-99-5
Corrosive, causes severe skin burns and eye damage
Pyridine
C₅H₅N
79.10
110-86-1
Flammable, harmful if swallowed, skin/eye irritant
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Suspected carcinogen, skin/eye irritant
Hydrochloric acid (HCl), 1M
HCl
36.46
7647-01-0
Corrosive
Ethanol
C₂H₅OH
46.07
64-17-5
Flammable
Deionized Water
H₂O
18.02
7732-18-5
N/A
Synthesis Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.72 g (10 mmol) of 4-amino-2-chlorobenzoic acid in 30 mL of dichloromethane (DCM).
Addition of Base: To the stirred solution, add 1.2 mL (15 mmol) of pyridine. Cool the mixture to 0-5 °C in an ice bath. The use of pyridine as a base is a common practice in Schotten-Baumann reactions to effectively neutralize the generated HCl.[4]
Addition of Acyl Chloride: Dissolve 1.71 g (10 mmol) of phenoxyacetyl chloride in 10 mL of DCM and add it to the dropping funnel. Add the phenoxyacetyl chloride solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 20 mL of 1M HCl to remove excess pyridine, followed by 20 mL of deionized water, and finally 20 mL of brine.
Workup - Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification - Recrystallization: The crude product can be purified by recrystallization.[6][7][8] Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble material remains, perform a hot filtration. To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to yield 4-Chloro-2-(2-phenoxyacetamido)benzoic acid.
Characterization and Data Analysis
The identity and purity of the synthesized 4-Chloro-2-(2-phenoxyacetamido)benzoic acid should be confirmed by various analytical techniques.
Analytical Technique
Expected Results
Melting Point
A sharp melting point is indicative of a pure compound. For a similar compound, 4-(2-chloroacetamido)benzoic acid, the melting point is reported as 264 °C (decomposes).[9] The phenoxy derivative is expected to have a distinct melting point.
¹H NMR
The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzoic acid and phenoxy rings, a singlet for the methylene protons of the acetamido group, and broad singlets for the amide and carboxylic acid protons.
¹³C NMR
The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the aromatic carbons.
IR Spectroscopy
The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-O stretch of the ether linkage.
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₂ClNO₄, M.W. = 305.71 g/mol ), confirming its identity.
The following diagram illustrates the logical flow of characterization:
Figure 2: Logical workflow for the characterization of the synthesized product.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood: All manipulations involving volatile and hazardous chemicals such as dichloromethane, pyridine, and phenoxyacetyl chloride must be performed in a well-ventilated chemical fume hood.
Handling of Reagents:
Phenoxyacetyl chloride: This reagent is corrosive and reacts with moisture. Handle with care, avoiding inhalation of vapors and contact with skin and eyes.
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. Avoid inhalation and contact.
Dichloromethane: DCM is a suspected carcinogen. Minimize exposure by working in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product yield
- Incomplete reaction. - Loss of product during workup.
- Extend the reaction time and continue to monitor by TLC. - Ensure proper pH adjustment during workup to avoid loss of the acidic product in the aqueous layer.
Product is an oil or fails to crystallize
- Presence of impurities. - Incorrect recrystallization solvent system.
- Attempt purification by column chromatography. - Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).
Application Note: Precision Synthesis of Phenoxyacetyl Chloride Derivatives
Executive Summary Phenoxyacetyl chloride (PAC) and its derivatives are critical electrophilic intermediates in the synthesis of beta-lactam antibiotics (specifically Penicillin V), agrochemicals (2,4-D herbicides), and v...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenoxyacetyl chloride (PAC) and its derivatives are critical electrophilic intermediates in the synthesis of beta-lactam antibiotics (specifically Penicillin V), agrochemicals (2,4-D herbicides), and various peptidomimetics. Unlike simple aliphatic acid chlorides, the presence of the phenoxy ether linkage introduces specific stability challenges, particularly susceptibility to thermal decomposition and acid-catalyzed ether cleavage during purification.
This guide provides two validated protocols for the chlorination of phenoxyacetic acids: a robust Thionyl Chloride (SOCl₂) method for scale-up and a mild Oxalyl Chloride ((COCl)₂) method for sensitive substrates.
Mechanistic Insight & Chemical Basis
The Ether Linkage Challenge
The phenoxy group is electron-donating, which theoretically stabilizes the carbonyl carbon. However, the ether oxygen is Lewis-basic. In the presence of strong Lewis acids (like AlCl₃ or excess thionyl chloride at high heat), the ether linkage can complex, leading to cleavage or polymerization. Therefore, vacuum distillation is not just a purification step; it is a thermal preservation strategy.[1]
The Role of DMF Catalysis (The Vilsmeier-Haack Route)
Uncatalyzed reactions between carboxylic acids and thionyl chloride can be sluggish. The addition of catalytic N,N-Dimethylformamide (DMF) dramatically accelerates the rate via the formation of a highly reactive chloroiminium intermediate (Vilsmeier reagent).
Mechanism:
DMF reacts with SOCl₂ to form the chloroiminium ion (active species).
The carboxylic acid attacks this electrophilic species, forming a transient activated ester.
Chloride ion displacement yields the acid chloride and regenerates DMF.
Figure 1: The catalytic cycle of DMF in acid chloride synthesis.[2] The regeneration of DMF allows for substoichiometric loading (1-5 mol%).
Safety & Handling
Corrosivity: Both SOCl₂ and Oxalyl Chloride cause severe skin burns and eye damage.
Inhalation Hazard: Reactions release copious amounts of HCl and SO₂ (or CO/CO₂). All operations must be performed in a functioning fume hood.
Water Reactivity: Violent reaction with water.[3] Ensure all glassware is oven-dried.
Pressure: Distillation apparatus must be inspected for star cracks to prevent implosion under vacuum.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gases.
Charging: Charge the flask with the Phenoxyacetic acid. If the acid is solid and high-melting, add Toluene (3-5 volumes). Add the catalytic DMF.[6][7]
Addition: Add SOCl₂ dropwise via the addition funnel at room temperature.
Note: You will observe immediate gas evolution (bubbling) upon SOCl₂ contact due to the DMF catalyst.
Reaction: Once addition is complete, heat the mixture gradually to 60–70°C .
Caution: Do not reflux aggressively (>100°C) as this degrades the ether linkage.
Monitor gas evolution.[8] Reaction is complete when gas evolution ceases (typically 2–3 hours).[9]
Degassing: Cool to room temperature. Attach a vacuum adapter and apply mild vacuum (water aspirator) to remove residual HCl and SO₂.
Purification:
Swap the condenser for a short-path distillation head.
Distill excess SOCl₂ (bp 76°C) at atmospheric pressure or mild vacuum.
High Vacuum Distillation: Distill the product under high vacuum (<5 mmHg). Phenoxyacetyl chloride typically distills at 105–110°C @ 12 mmHg [1].
Setup: Flame-dry a round-bottom flask under N₂ flow. Add the Phenoxyacetic acid and anhydrous DCM (concentration ~0.2 – 0.5 M).
Catalysis: Add 1-2 drops of catalytic DMF.
Addition: Add Oxalyl Chloride dropwise at 0°C (ice bath).
Observation: Vigorous foaming will occur (CO + CO₂ + HCl). Ensure the flask is vented through a bubbler.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Workup:
Concentrate the mixture on a rotary evaporator.
Crucial Step: Re-dissolve the residue in dry DCM and re-evaporate twice. This azeotropically removes residual HCl, which can degrade the product during storage.
Usage: The resulting crude oil is often pure enough (>95%) for immediate coupling reactions (e.g., amide bond formation).
Quality Control & Troubleshooting
Self-Validating the Product:
Direct TLC of acid chlorides is difficult due to hydrolysis on the silica plate.
The Methanol Quench Test: Take a small aliquot (10 µL) of the reaction mixture and quench it into 0.5 mL of dry methanol.
Analysis: Run TLC (or GC/LC-MS) on this sample. You are analyzing the methyl ester.
Result: Complete disappearance of the Acid starting material and appearance of a less polar Methyl Ester spot confirms 100% conversion.
Comparison of Methods
Feature
Thionyl Chloride (Protocol A)
Oxalyl Chloride (Protocol B)
Temperature
60–80°C
0°C to Room Temp
Byproducts
SO₂, HCl
CO, CO₂, HCl
Purification
Distillation recommended
Evaporation usually sufficient
Cost
Low (Industrial preferred)
Higher (Lab scale preferred)
Atom Economy
Higher
Lower (Loss of CO/CO₂)
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate chlorination protocol based on substrate stability.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard boiling points and general acid chloride protocols).
Organic Syntheses. General procedure for Acid Chlorides using Thionyl Chloride. Org. Synth. Coll. Vol. 4, 1963, 715. [Link]
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack and DMF catalysis).[2]
Application Note: Solubility & Handling of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid
This Application Note and Protocol guide details the solubility, handling, and experimental preparation of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid . Executive Summary 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the solubility, handling, and experimental preparation of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid .
Executive Summary
4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a lipophilic benzoic acid derivative often utilized in drug discovery as a scaffold for ion channel modulation (e.g., TMEM206 inhibition) and anti-inflammatory research.[1] While highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its application in biological assays is frequently limited by poor aqueous solubility and pH-dependent precipitation.[1]
This guide provides a standardized protocol for preparing high-stability stock solutions and executing precipitation-free dilutions in aqueous media.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Solubility increases significantly at pH > 7.5 due to ionization.[1]
Critical Solubility Mechanisms
Understanding the causality behind solubility is vital for experimental success:
DMSO Dissolution: The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the amide and carboxylic acid groups, allowing for high-concentration stocks (up to 100 mM).
Aqueous Precipitation (The "Crash-Out" Effect): Upon dilution into aqueous buffers (PBS, Media), the hydrophobic phenoxy and chloro-phenyl rings drive aggregation.[1] This is exacerbated at acidic pH (pH < 5) where the carboxylic acid is protonated (neutral) and least soluble.[1]
Key Insight: Always maintain pH > 7.4 in final assay buffers to ensure the molecule exists in its ionized (more soluble) carboxylate form.[1]
Protocol A: Preparation of 50 mM DMSO Stock Solution
Objective: Create a stable, anhydrous stock solution for long-term storage.
Dissolution: Add the calculated volume of anhydrous DMSO.
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Quality Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute DMSO stock into culture media/buffer without precipitation.[3]
Workflow Diagram (DOT)
Caption: Step-wise dilution workflow to minimize "crash-out" precipitation events.
Step-by-Step Dilution Strategy
Thaw: Thaw DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.[4]
Intermediate Dilution (Optional but Recommended):
Prepare a 10x or 100x intermediate solution in culture media.
Technique: Add DMSO stock dropwise to the media while vortexing. Do not add media to the DMSO stock, as the high local concentration of water can trigger instant precipitation.
Final Dilution: Dilute the intermediate solution to the final working concentration (e.g., 10 µM, 30 µM).
Validation: Inspect the tube against a dark background. If the solution looks "milky" or has visible specks, the compound has precipitated.
Remedy: Warm to 37°C or lower the starting concentration.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid Amides: Method Development and Validation
Content Type: Application Note & Protocol Guide
Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.
Abstract
Benzoic acid amides (benzamides) represent a critical structural motif in active pharmaceutical ingredients (APIs), including anti-emetics, antipsychotics, and local anesthetics. Their analysis is frequently complicated by two factors: the potential for hydrolysis into benzoic acid precursors and peak tailing caused by secondary silanol interactions. This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to separate benzamide derivatives from their acidic hydrolysis products and synthesis precursors. The method emphasizes pH control and column selection to ensure regulatory compliance (ICH Q2) and high-resolution separation.
Introduction: The Analytical Challenge
The amide bond is chemically stable but susceptible to hydrolysis under extreme pH or enzymatic conditions, yielding Benzoic Acid (degradation product) and an amine. In drug development, quantifying the ratio of the Amide (API) to the Acid (Impurity) is a Critical Quality Attribute (CQA).
Key Chromatographic Challenges:
Peak Tailing: The nitrogen lone pair in the amide group can interact with residual silanols on silica-based columns, leading to asymmetric peaks (
).
Co-elution: Benzoic acid and simple benzamides have similar hydrophobicity. However, their ionization states differ drastically with pH.
Iso-elution of Isomers: Substituted benzamides (e.g., o-, m-, p- isomers) require high plate counts for baseline resolution.
Method Development Strategy (The "Why")
To achieve a self-validating system, we utilize pH suppression .
The Acid Component: Benzoic acid has a pKa of ~4.2. At neutral pH, it is ionized (benzoate), eluting near the void volume (
). By lowering the mobile phase pH to ~3.0, we suppress ionization, increasing retention and resolving it from the neutral amide.
The Amide Component: Low pH also protonates residual silanols on the column stationary phase, reducing the secondary interactions that cause amide peak tailing.
Diagram 1: Method Development Workflow
This flowchart outlines the decision process for optimizing separation based on analyte polarity and pKa.
Caption: Step-by-step workflow for developing a stability-indicating HPLC method for benzamides.
Detailed Experimental Protocol
Instrumentation & Conditions
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
Column: C18 (L1), End-capped, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus or Phenomenex Luna). Note: End-capping is non-negotiable to prevent tailing.
Solvent A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
Why: Phosphate buffers provide excellent buffering capacity at pH 3.0, ensuring the benzoic acid remains protonated [1].
Solvent B (Organic): Acetonitrile (HPLC Grade).[2]
Why: Acetonitrile has a lower UV cutoff than methanol, reducing baseline drift at 230 nm.
Gradient Program
While isocratic methods work for simple mixtures, a gradient is recommended for drug development to elute late-eluting dimers or impurities.
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Polar impurities)
12.0
40
60
Linear Gradient
15.0
40
60
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End of Run
Sample Preparation
Standard Stock: Dissolve 10 mg of Benzamide and 10 mg of Benzoic Acid in 10 mL Methanol (1000 ppm).
Working Standard: Dilute Stock 1:10 with Mobile Phase (Start conditions: 90:10 Buffer/ACN).
Critical Step: Diluting in 100% organic solvent can cause "solvent shock" leading to split peaks for early eluters. Always match the sample solvent to the initial mobile phase.
Sample Filtration: Filter through 0.45 µm PTFE or Nylon syringe filter.
Data Analysis & System Suitability
The following parameters must be met to ensure the method is "Self-Validating" per USP <621> and ICH Q2(R1) [2].
Parameter
Acceptance Criteria
Scientific Rationale
Resolution ()
between Acid and Amide
Ensures accurate integration of the impurity (acid) tail.
Tailing Factor ()
(Amide peak)
Indicates successful suppression of silanol interactions.
Precision (RSD)
(n=6 injections)
Verifies system stability.
Retention Time ()
Benzoic Acid < Benzamide
At pH 3.0, the acid is less hydrophobic than the amide.
Troubleshooting & Mechanism Visualization
If peak tailing or poor resolution occurs, use the logic tree below. The primary culprit in amide analysis is almost always pH mismatch or column aging (loss of end-capping).
Diagram 2: Troubleshooting Logic Tree
This diagram illustrates the corrective actions for common chromatographic defects.
Caption: Diagnostic logic for resolving peak asymmetry and instability in amide analysis.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).
Technical Support Center: Synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid
Introduction Welcome to the technical support center for the synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid. This molecule is synthesized via the N-acylation of 4-chloroanthranilic acid with phenoxyacetyl chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid. This molecule is synthesized via the N-acylation of 4-chloroanthranilic acid with phenoxyacetyl chloride. While conceptually straightforward, achieving high yields and purity requires careful control over reaction parameters and a deep understanding of the underlying chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges, troubleshoot experimental issues, and optimize their synthetic outcomes. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-Chloro-2-(2-phenoxyacetamido)benzoic acid?
A1: The synthesis is a nucleophilic acyl substitution reaction. The nucleophilic amino group (-NH₂) of 4-chloroanthranilic acid attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the final amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Q2: Why is the quality of phenoxyacetyl chloride so critical?
A2: Phenoxyacetyl chloride is a highly reactive acyl chloride.[1][2] Its electrophilicity makes it an efficient acylating agent but also renders it extremely sensitive to moisture.[1][3] Contamination with water leads to hydrolysis, forming phenoxyacetic acid. This side product not only consumes the reagent, reducing the potential yield, but also complicates purification due to its acidic nature, similar to the target product. It is recommended to use freshly distilled or high-purity phenoxyacetyl chloride and handle it under anhydrous, inert conditions.[4][5]
Q3: What are the most common side reactions that lower the yield?
A3: The most significant side reaction is the hydrolysis of phenoxyacetyl chloride to phenoxyacetic acid.[1] Another potential issue is the O-acylation of the carboxylic acid group on the starting material or product, though this is generally less favorable than N-acylation under standard conditions. If reaction conditions are not carefully controlled (e.g., excessive heat or incorrect base), decomposition of the starting materials or product can also occur.
Q4: What is the recommended method for purifying the final product?
A4: The primary method for purification is recrystallization.[6] Given the product's aromatic and acidic nature, mixed solvent systems like ethanol/water or acetone/hexane are often effective.[7] If significant amounts of phenoxyacetic acid are present, an initial wash with a dilute sodium bicarbonate solution during the workup can selectively remove this more acidic impurity. For highly persistent impurities, column chromatography on silica gel may be required.[7]
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid
This protocol is designed to maximize yield by controlling key reaction parameters.
Materials:
4-Chloroanthranilic acid (98%+)
Phenoxyacetyl chloride (98%+, freshly distilled or from a new sealed bottle)
Triethylamine (Et₃N, dried over KOH)
Dichloromethane (DCM, anhydrous)
Hydrochloric Acid (1M HCl)
Sodium Bicarbonate (5% w/v aqueous solution)
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloroanthranilic acid (1.0 eq).
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of starting material) and triethylamine (1.1 eq). Stir the mixture under a nitrogen atmosphere until all solids dissolve.
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
Acylation: Dissolve phenoxyacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the phenoxyacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
Workup - Quenching: Cool the mixture back to 0-5 °C and slowly add 1M HCl to quench the reaction and neutralize the excess triethylamine.
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and finally with a 5% sodium bicarbonate solution to remove any phenoxyacetic acid.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: Proceed with purification as described in Protocol 2.
Data Presentation
Table 1: Reagent Properties and Recommended Stoichiometry
Reagent
Formula
MW ( g/mol )
Density (g/mL)
Molar Eq.
Role
4-Chloroanthranilic acid
C₇H₆ClNO₂
171.58
-
1.0
Starting Material
Phenoxyacetyl chloride
C₈H₇ClO₂
170.59
1.235
1.05
Acylating Agent
Triethylamine
C₆H₁₅N
101.19
0.726
1.1
Base (HCl Scavenger)
Dichloromethane
CH₂Cl₂
84.93
1.326
-
Solvent
Protocol 2: Purification by Recrystallization
Solvent Selection: Use a solvent system such as ethanol/water. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[7]
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the cloudiness.
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.[6]
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Possible Cause A: Degraded Acylating Agent
Explanation: Phenoxyacetyl chloride is highly moisture-sensitive.[1][3] Exposure to atmospheric humidity leads to rapid hydrolysis into the unreactive phenoxyacetic acid. An IR spectrum of the reagent will show a broad O-H stretch around 3000 cm⁻¹ if significant hydrolysis has occurred.
Solution:
Verify Quality: Use phenoxyacetyl chloride from a recently opened, sealed bottle.
Purify if Necessary: If hydrolysis is suspected, the reagent can be refluxed with thionyl chloride (SOCl₂) for 2-3 hours, followed by distillation under vacuum to regenerate the pure acyl chloride.[4][5]
Implement Anhydrous Technique: Use flame- or oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Possible Cause B: Protonated Nucleophile
Explanation: The N-acylation reaction requires the amino group of 4-chloroanthranilic acid to be a free nucleophile. If no base is added, the first equivalent of HCl produced will protonate the amino group of the unreacted starting material, rendering it non-nucleophilic and halting the reaction.
Solution:
Add a Suitable Base: Use a non-nucleophilic tertiary amine like triethylamine or pyridine (1.1-1.2 equivalents) to act as an HCl scavenger. This ensures the amino group remains deprotonated and available for reaction.
Avoid Protic Acids: Ensure the reaction medium is not acidic at the start.
Problem 2: Product is Impure, Contaminated with Starting Material and Phenoxyacetic Acid
Possible Cause A: Incomplete Reaction
Explanation: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.
Solution:
Monitor with TLC: Use Thin Layer Chromatography to track the consumption of the limiting reagent (typically 4-chloroanthranilic acid).
Extend Reaction Time: If starting material is still present after the standard time, continue stirring at room temperature for an additional 2-4 hours. Gentle warming (to ~40 °C) can be considered but may increase side reactions.
Possible Cause B: Hydrolysis During Reaction or Workup
Explanation: Even with anhydrous precautions, minor water contamination can lead to the formation of phenoxyacetic acid. This impurity is often carried through the workup.
Solution:
Refine Workup Procedure: An acid-base extraction is crucial. After quenching, a wash with a weak base like 5% sodium bicarbonate solution is highly effective. The target product, being a weaker acid, will remain in the organic layer, while the more acidic phenoxyacetic acid will be extracted into the aqueous bicarbonate layer as its sodium salt.
Table 2: Troubleshooting Summary
Observed Problem
Potential Cause
Recommended Action
Low or No Yield
Degraded phenoxyacetyl chloride
Verify reagent quality via IR; purify by refluxing with SOCl₂ and distilling.[4][5]
Protonated starting material
Add 1.1 eq. of a non-nucleophilic base (e.g., triethylamine).
Incorrect stoichiometry
Use a slight excess (1.05 eq.) of phenoxyacetyl chloride.
Impure Product
Incomplete reaction
Monitor by TLC; extend reaction time or apply gentle heat.
(High SM content)
Impure Product
Hydrolysis of acyl chloride
Ensure strictly anhydrous conditions; wash organic layer with 5% NaHCO₃ during workup.
(Phenoxyacetic acid)
Purification Difficulty
Inappropriate recrystallization solvent
Test different solvent systems (e.g., ethanol/water, acetone/hexane, ethyl acetate).[7]
Oily product
If product oils out during recrystallization, use a larger volume of solvent or a different solvent system. Consider column chromatography.
Visualized Workflows & Relationships
Diagram 1: Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing and resolving low-yield issues in the synthesis.
Diagram 3: Acid-Base Extraction Workup Logic
Caption: Visualization of the purification workup via sequential aqueous washes.
References
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved February 21, 2026, from [Link]
MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved February 21, 2026, from [Link]
Technical Support Center: Solubility & Crystallization of Benzoic Acid Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-BZ-404 Introduction Welcome to the technical support portal. If you are working with benzoic acid derivatives (e.g., salicylates, nitrobenzoates,...
Welcome to the technical support portal. If you are working with benzoic acid derivatives (e.g., salicylates, nitrobenzoates, parabens), you are likely encountering one of three thermodynamic hurdles: pH-dependent precipitation , liquid-liquid phase separation ("oiling out") , or poor aqueous bioavailability for assays.
This guide moves beyond generic advice. We utilize thermodynamic principles to troubleshoot your specific derivative based on its electronic structure and the solvent environment.
Module 1: The pH-Solubility Trap
Issue: "My compound precipitates when I dilute my stock solution into aqueous buffer, even though the pH is neutral."
Root Cause Analysis:
Benzoic acid derivatives are weak acids. Their solubility is governed by the Henderson-Hasselbalch equation . If the pH of your final solution is close to or below the
of your derivative, the equilibrium shifts toward the protonated (neutral) species, which is hydrophobic and precipitates.
Crucial Insight: Substituents on the benzene ring drastically shift the
. You cannot assume your derivative behaves like unsubstituted benzoic acid ().
Technical Data: Substituent Effects on Acidity
Substituent Type
Examples
Electronic Effect
Effect on
Solubility Consequence
Electron-Withdrawing (EWG)
, , ,
Stabilizes carboxylate anion via induction/resonance.
Lowers (e.g., )
Soluble at lower pH than parent compound.
Electron-Donating (EDG)
, ,
Destabilizes anion (unless ortho).
Raises (e.g., )
Requires higher pH to remain dissolved.
Ortho-Substitution
o-Cl, o-OH (Salicylic acid)
Steric inhibition of resonance + H-bonding.
Drastically Lowers ()
Anomalously high acidity due to the "Ortho Effect."
Troubleshooting Protocol: The "pH Swing" Adjustment
Objective: Ensure thermodynamic solubility by maintaining
.
Determine
: Check literature or calculate based on the table above.
Calculate Ionization: Use the equation:
Target: You need >99% ionization for stable aqueous solubility.
Adjust Buffer:
If your derivative has an EDG (e.g., 4-methoxybenzoic acid,
), a buffer at pH 5.0 is risky (only ~75% ionized). Increase pH to 6.5 or 7.0.
Caution: Avoid pH > 9.0 if your derivative contains esters (e.g., parabens), as base-catalyzed hydrolysis will degrade your compound.
Module 2: Crystallization & "Oiling Out"
Issue: "During recrystallization, my product separates as a sticky oil or goo instead of crystals."
Root Cause Analysis:
This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the limit of solubility (supersaturation) is reached at a temperature above the melting point of the solvated solid. The compound precipitates as a liquid (oil) because it is thermodynamically more stable than the crystal at that specific temperature/concentration point.
Workflow: The "Oiling Out" Rescue Protocol
Do not simply cool the oil; it will harden into an impure glass. You must bypass the LLPS region.
Figure 1: Decision matrix for rescuing a crystallization batch that has oiled out.
Step-by-Step Rescue:
Re-dissolve: Heat the mixture until the oil phase disappears completely.
Ternary Adjustment: If using water/ethanol, add slightly more ethanol. Oiling out often happens because the compound is too hydrophobic for the current water ratio at high temperatures.
Seeding (Critical): Cool the solution just until it becomes slightly turbid (the cloud point). Immediately add pure seed crystals of your derivative. This provides a template for the oil to deposit onto as an ordered solid rather than a disordered liquid.
Isothermal Aging: Hold the temperature constant for 30–60 minutes after seeding. Allow the oil droplets to transfer mass to the seed crystals (Ostwald Ripening).
Module 3: Bio-Assay Formulation (Hydrotropy)
Issue: "I cannot use DMSO in my cell assay, but my benzoic acid derivative is insoluble in water."
Root Cause Analysis:
Standard cosolvents (DMSO, Ethanol) are often cytotoxic. Hydrotropy is a superior, often overlooked technique for benzoic acid derivatives. Hydrotropes are amphiphilic salts that stack with the solute to increase solubility without using organic solvents.
Solution: The Hydrotropic Solubilization Strategy
Recommended Hydrotropes:
Sodium Salicylate: Structurally similar to benzoic acid; highly effective via
stacking.
Sodium Benzoate: Can be used to solubilize substituted benzoates.
Urea: Breaks water structure and facilitates dissolution (requires high concentration, >2M).
Protocol:
Prepare a 2.0 M stock solution of Sodium Salicylate in water.
Add your benzoic acid derivative to this solution.
Performance: You can expect a 10-fold to 50-fold increase in solubility compared to pure water [1].
Dilute into your assay medium.
Note: Unlike DMSO, hydrotropes rarely precipitate the drug upon dilution because the "stacking" complexes dissociate gradually.
Solvent Compatibility Table
Solvent System
Solubility Potential
Biological Compatibility
Best Use Case
Water (pH < 4)
Very Low
High
None (Precipitation risk)
Water (pH > 7)
High (Ionized)
High
General Assays (if compound is stable)
DMSO
Very High
Low (Toxic > 0.1%)
Stock storage only
2M Sodium Salicylate
High (Hydrotropic)
Moderate
High-concentration aqueous stocks
Ethanol/Water (50:50)
High
Low
Crystallization/Purification
References
Thankar, B., et al. (2013). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.[1] International Journal of Chemical Engineering and Applications.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from PubChem.
FDA.gov. Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.
Takiyama, H. (2012). Crystallization of Polymorphs and Solvates: Oiling Out and Agglomeration. Journal of Chemical Engineering of Japan.
For further assistance with specific functional group interactions, please reply with the chemical structure of your derivative.
Technical Support Center: Phenoxyacetamido Linker Stability
The following guide serves as a specialized Technical Support Center for researchers utilizing Phenoxyacetamido linkers (typically defined by the motif). This guide addresses the unique physicochemical properties of this...
Phenoxyacetamido linkers are widely used in chemical biology (e.g., VHL-recruiting PROTACs, covalent probes) to tune physicochemical properties. While often assumed to be inert, the phenoxy group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carbonyl.
The Result: The amide bond in a phenoxyacetamido linker is more electrophilic than a standard alkyl amide.
Aqueous Stability: Stable at pH 4.0 – 8.0.
Risk Zone: Rapid hydrolysis at pH > 8.5 or in the presence of specific amidases.
Reactivity: Generally non-covalent (unlike chloroacetamides) but can act as pseudo-substrates for metabolic enzymes.
Part 1: Diagnostic Troubleshooting (The "Why is it failing?" Matrix)
Use this decision matrix to identify the root cause of linker failure in your experiment.
Issue 1: "My compound disappears from the HPLC trace, but no new peaks appear."
Diagnosis:Aggregation / Precipitation.
The Science: The phenoxy group is significantly hydrophobic (aromatic ring + ether). In aqueous buffers, these linkers drive the formation of colloidal aggregates, especially if the payload is also lipophilic.
Validation Test: Spin the sample at 10,000 x g for 10 mins. If the supernatant concentration drops further, it is aggregation, not degradation.
Solution: Add 0.01% Triton X-100 or increase DMSO to 5% (if tolerated).
Issue 2: "I see a new peak with Mass = [Parent - Amine] + OH."
-oxygen withdraws electron density from the carbonyl carbon, lowering the activation energy for nucleophilic attack by hydroxide ions ().
Validation Test: Check the pH. If pH > 8.0, this is chemically driven. If pH is 7.4 and you are in lysate/plasma, this is enzymatic (amidase) cleavage.
Solution: Lower pH to 6.5–7.0 for storage. Store at -20°C.
Issue 3: "My linker is reacting with my protein, but it's not supposed to be a covalent inhibitor."
Diagnosis:False Positive / Impurity.
The Science: Pure phenoxyacetamides are poor alkylators (Phenoxide is a poor leaving group, pKa ~10). However, if your linker contains a para-substituted phenol (e.g., nitro- or chloro-phenoxy), it becomes an active warhead.
Validation Test: Incubate with 10 mM GSH (Glutathione). If adducts form, your linker is an electrophile. If not, the protein interaction is likely non-covalent high-affinity binding.
Part 2: Visualizing the Stability Landscape
The following diagram illustrates the mechanistic hierarchy of stability and the decision flow for troubleshooting.
Figure 1: Troubleshooting logic flow identifying the root cause of phenoxyacetamido linker instability based on pH and matrix conditions.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use DTT or
-Mercaptoethanol with phenoxyacetamido linkers?
Answer:Yes, generally.
Reasoning: Unlike chloroacetamides (which rapidly alkylate thiols), phenoxyacetamides have a poor leaving group (phenol). They are kinetically stable against thiols under standard conditions (pH 7.4, RT).
Caveat: If your phenoxy ring has strong electron-withdrawing groups (e.g., 4-nitro, 2,4-dichloro), the phenoxide becomes a better leaving group, and the linker may act as a slow covalent warhead.
Q2: Why is my VHL-PROTAC degrading in mouse plasma but stable in PBS?
Answer:Metabolic Instability (Amidase Activity).
Reasoning: The phenoxyacetamido motif mimics peptide bonds found in substrates of specific plasma amidases (e.g., carboxylesterases that have amidase activity). The "tuned" electrophilicity that makes it a good binder also makes it a better substrate for enzymes than a simple alkyl chain.
Fix: For in vivo studies, consider substituting the oxygen for a methylene (
) if the oxygen is not critical for binding, or sterically hindering the amide (e.g., N-methylation).
Q3: How does temperature affect the half-life?
Answer:Follows Arrhenius behavior.
Data: Hydrolysis rates roughly double for every 10°C increase.
Recommendation: Never heat these linkers above 40°C to dissolve them. Use sonication at ambient temperature instead.
The table below highlights the "Reactivity-Stability Trade-off" for acetamide-based linkers.
Linker Class
Structure Motif
Electrophilicity ()
Hydrolysis (pH 8.5)
Thiol Reactivity (DTT)
Alkyl Acetamide
Low
> 7 Days
Inert
Phenoxyacetamide
Medium
24 - 48 Hours
Inert (usually)
Chloroacetamide
High
< 12 Hours
Rapid Alkylation
Ester
Very High
< 4 Hours
N/A
Note: The Phenoxyacetamide sits in a "Goldilocks" zone—stable enough for biology, but reactive enough to be sensitive to extreme pH.
References
Goracci, L., et al. (2020). Metabolism of Proteolysis Targeting Chimeras (PROTACs) in Vivo: The Linker as the Weak Link. Journal of Medicinal Chemistry. (Demonstrates that amide hydrolysis in linkers is a primary metabolic soft spot).
Testa, A., et al. (2020). Design and Synthesis of VHL-Based PROTACs. Methods in Molecular Biology. (Discusses the structural necessity of the phenoxy group in VHL ligands and linker attachment strategies).
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews.
-heteroatoms on amide hydrolysis kinetics).
Erieaux, E., et al. (2022). Stability of Antibody-Drug Conjugates: The Role of the Linker.[2][3] Pharmaceuticals.[4] (Provides comparative data on amide vs. ester vs. ether stability in aqueous media).
Structure-activity relationship of phenoxyacetamido ion channel blockers
Executive Summary The phenoxyacetamido scaffold represents a privileged pharmacophore in the design of state-dependent ion channel blockers, particularly for Voltage-Gated Sodium Channels (Nav) and specific TRP channels....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The phenoxyacetamido scaffold represents a privileged pharmacophore in the design of state-dependent ion channel blockers, particularly for Voltage-Gated Sodium Channels (Nav) and specific TRP channels. Unlike non-selective pore blockers (e.g., TTX), phenoxyacetamido derivatives modulate channel gating kinetics, often stabilizing the inactivated state . This mechanism is critical for treating hyperexcitability disorders such as neuropathic pain (Nav1.7), epilepsy (Nav1.2/1.6), and cardiac arrhythmia (Nav1.5), as it allows the drug to preferentially target high-frequency firing neurons while sparing normal physiological activity.
This guide dissects the Structure-Activity Relationship (SAR) of this class, compares its efficacy against gold-standard local anesthetics, and provides validated protocols for electrophysiological characterization.
Part 1: The Phenoxyacetamido Pharmacophore
The structural logic of phenoxyacetamido blockers mimics the classic "Local Anesthetic" (LA) pharmacophore but with distinct kinetic properties. The molecule is tripartite: a lipophilic tail, an intermediate linker, and a hydrophilic amine head.
Structural Anatomy & SAR Logic
The following diagram illustrates the critical modification zones and their impact on channel affinity and gating kinetics.
Figure 1: Pharmacophore dissection of phenoxyacetamido blockers. The interplay between the lipophilic tail and the ionizable head dictates the "Membrane Associated Pathway" of access to the channel pore.
Part 2: Comparative Performance Analysis
To evaluate the utility of phenoxyacetamido derivatives, we compare a representative optimized derivative (referenced as Compound 15 in literature [1] or QLS-81 [2]) against standard-of-care agents Lidocaine (local anesthetic) and Carbamazepine (anticonvulsant).
Potency and State-Dependence
Phenoxyacetamides generally exhibit a higher affinity for the inactivated state (Ki) than the resting state (Kr). This "Voltage-Shift" is what provides therapeutic index.
Data synthesized from comparative studies on Nav1.7 inhibition [1][2][5].[1][2]
Selectivity Challenges
A major hurdle for this scaffold is distinguishing between neuronal Nav1.7 (pain) and cardiac Nav1.5.
Lidocaine: Blocks both equipotently (Class Ib antiarrhythmic).
Phenoxyacetamides: Introduction of bulky aryl-sulfonamide or specific heteroaryl tails (e.g., benzothiazole) to the phenoxy moiety has been shown to improve Nav1.7 selectivity by exploiting the distinct voltage-sensor domain (VSD) differences between subtypes [5].
Part 3: Mechanism of Action[3]
Unlike TTX (which plugs the outer pore), phenoxyacetamides penetrate the membrane and enter the channel through the intracellular gate or lateral fenestrations. They bind to the local anesthetic receptor site (Site 9) within the pore, formed by the S6 segments of domains I, III, and IV.
The Modulated Receptor Hypothesis (Visualized)
Figure 2: The Hydrophobic Pathway. Phenoxyacetamides partition into the membrane, enter the cytosol, and bind preferentially to the Inactivated State, slowing recovery and preventing high-frequency firing.
Part 4: Experimental Protocols
To validate SAR improvements, one cannot rely on simple IC50 generation. The following protocol ensures the measurement of state-dependence , the defining feature of this class.
Objective: Determine the "Shift" in the voltage-dependence of inactivation (
).
Reagents:
Internal Solution: CsF-based (140 mM CsF, 10 mM NaCl, 10 mM HEPES, 11 mM EGTA) to block Potassium currents.
External Solution: Standard Tyrode’s solution.
Step-by-Step Workflow:
Gigaohm Seal Formation: Establish seal (>1 GΩ) on HEK293 cells expressing hNav1.7. Rupture membrane for whole-cell configuration.
Capacitance Compensation: Compensate for series resistance (
) to >70% to minimize voltage error.
Protocol A (Steady-State Inactivation):
Hold cells at -120 mV.
Apply 500ms pre-pulses ranging from -120 mV to 0 mV in 10 mV increments.
Immediately apply a test pulse to 0 mV (10ms) to measure available channels.
Readout: Plot normalized current vs. pre-pulse voltage. Fit with Boltzmann equation.
Drug Application: Perfusion of Phenoxyacetamide derivative (e.g., 10 µM) for 5 minutes.
Re-run Protocol A:
Critical Analysis: A leftward shift (hyperpolarizing) in the
indicates the drug binds to and stabilizes the inactivated state.
Calculation:
. A shift >10 mV suggests potent efficacy for neuropathic pain indications.
Use-Dependence Protocol
Hold at -80 mV.
Apply a train of 20 pulses to 0 mV at 10 Hz and 20 Hz .
Success Criteria: The peak current of the 20th pulse should be significantly lower than the 1st pulse in the presence of the drug (Block accumulation), compared to control.
References
Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry. (1996). Describes the foundational SAR of PD85639 and related phenoxyacetamides.
Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. British Journal of Pharmacology. (2018). Detailed characterization of a phenoxyacetamide-derivative (Ralfinamide analogue).
Discovery of aryl sulfonamide-selective Nav1.7 inhibitors. Acta Pharmaceutica Sinica B. (2019). Discusses selectivity strategies for Nav1.7 over Nav1.5 using modified tails.
Structure-activity relationship of anticonvulsant phenoxyalkylamine derivatives. Bioorganic & Medicinal Chemistry. (2017). Comparative SAR for epilepsy applications.
Pharmacology of Emerging Selective Sodium Channel Antagonists. Practical Neurology. (2025). Review of modern Nav blockers and clinical status.
A Researcher's Guide to Utilizing 4-Chloro-2-(2-phenoxyacetamido)benzoic acid as a Negative Control in NLRP3 Inflammasome Assays
An In-Depth Technical Guide for Accurate and Validated Inflammasome Research In the intricate world of immunological research, particularly in the study of the NLRP3 inflammasome, the use of appropriate controls is param...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Accurate and Validated Inflammasome Research
In the intricate world of immunological research, particularly in the study of the NLRP3 inflammasome, the use of appropriate controls is paramount to ensure the validity and reliability of experimental findings.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid as a negative control in NLRP3 inflammasome activation assays. We will delve into the rationale behind its use, provide a detailed experimental protocol for its validation, and present a comparative analysis with a well-established NLRP3 inhibitor.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by mediating the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[4][5] Its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[6][7] Consequently, the screening and validation of potential NLRP3 inhibitors are of great interest. In this context, a reliable negative control, a compound not expected to elicit an effect, is essential to rule out false positives and ensure that any observed inhibition is due to the specific action of the test compound.[1][8][9]
While there is limited direct literature on 4-Chloro-2-(2-phenoxyacetamido)benzoic acid in the context of inflammasome research, its chemical structure does not align with known scaffolds of NLRP3 inhibitors. A recent study identified a similar compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), as an inhibitor of the TMEM206 chloride channel, with no reported effects on inflammatory pathways.[10][11][12] This lack of known activity on the NLRP3 inflammasome makes 4-Chloro-2-(2-phenoxyacetamido)benzoic acid a plausible candidate for a negative control.
In contrast, MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[13][14] It has been extensively characterized and shown to block both canonical and non-canonical NLRP3 activation by directly interacting with the NACHT domain of NLRP3, thereby preventing ATP hydrolysis and subsequent inflammasome assembly.[6][15][16] Its well-defined mechanism of action makes it an ideal positive control for validating NLRP3 inhibition in our experimental setup.
This guide will walk you through a head-to-head comparison of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid and MCC950 in a classic in-vitro NLRP3 inflammasome activation assay, providing you with the necessary tools and understanding to confidently employ this negative control in your research.
Experimental Validation: A Step-by-Step Protocol
To empirically validate 4-Chloro-2-(2-phenoxyacetamido)benzoic acid as a negative control, we will utilize a well-established in-vitro model of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs). This assay involves a two-step activation process: a priming signal, typically lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β, followed by an activation signal, such as adenosine triphosphate (ATP), which triggers the assembly and activation of the inflammasome complex.[17][18][19]
Experimental Workflow Diagram
Figure 1. A schematic of the experimental workflow for validating a negative control in an NLRP3 inflammasome assay.
Detailed Protocol
1. Preparation of Bone Marrow-Derived Macrophages (BMDMs)
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.[20]
On day 7, detach the cells and seed them in a 96-well plate at a density of 1 x 10^5 cells per well. Allow the cells to adhere overnight.[20]
2. Priming of BMDMs
Remove the culture medium and replace it with fresh medium containing 1 µg/mL of lipopolysaccharide (LPS).
Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.[17][21] This step is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.[17]
3. Treatment with Compounds
Following the priming step, pre-treat the cells for 30 minutes with one of the following:
Centrifuge the plate to pellet the cells and carefully collect the supernatants.
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[24][25][26][27]
Cytotoxicity Assessment (LDH Assay):
To assess cell viability and rule out cytotoxic effects of the compounds, measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercial LDH cytotoxicity assay kit.[28][29][30][31]
Interpreting the Results: A Comparative Analysis
The data obtained from the experimental protocol should be carefully analyzed to determine the suitability of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid as a negative control.
Expected Data Summary
Treatment Group
IL-1β Secretion (pg/mL)
% Cytotoxicity (LDH Release)
Unstimulated
< 50
< 5%
LPS + ATP (Vehicle)
1500 ± 200
15 ± 5%
LPS + ATP + 4-Chloro-2-(2-phenoxyacetamido)benzoic acid (10 µM)
1450 ± 250
16 ± 6%
LPS + ATP + MCC950 (1 µM)
100 ± 50
14 ± 4%
Table 1. Hypothetical experimental data comparing the effects of the vehicle, 4-Chloro-2-(2-phenoxyacetamido)benzoic acid, and MCC950 on IL-1β secretion and cytotoxicity in an LPS and ATP-stimulated BMDM model.
Data Analysis and Interpretation
Vehicle Control (LPS + ATP): This group serves as the baseline for inflammasome activation. A robust increase in IL-1β secretion is expected, confirming that the assay is working correctly.
Positive Control (MCC950): As a potent NLRP3 inhibitor, MCC950 should significantly reduce IL-1β secretion compared to the vehicle control.[7] This validates the sensitivity of the assay to known inhibitors.
Negative Control Candidate (4-Chloro-2-(2-phenoxyacetamido)benzoic acid): For this compound to be considered a valid negative control, it should not cause a significant change in IL-1β secretion compared to the vehicle control.
Cytotoxicity (LDH Assay): None of the compounds, at the tested concentrations, should exhibit significant cytotoxicity. This ensures that any observed decrease in IL-1β is due to specific inhibition of the inflammasome pathway and not a result of cell death.[29][31]
Mechanistic Context: The NLRP3 Inflammasome Pathway
A clear understanding of the NLRP3 inflammasome signaling pathway is crucial for interpreting the experimental results and appreciating the roles of the positive and negative controls.
Figure 2. A simplified diagram of the NLRP3 inflammasome signaling pathway, highlighting the points of intervention for the positive (MCC950) and negative controls.
Conclusion: The Importance of Rigorous Controls
The validation of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid as a negative control in NLRP3 inflammasome assays is a critical step in ensuring the accuracy and reproducibility of research in this field. By demonstrating its lack of inhibitory activity in a well-defined experimental system, researchers can confidently use this compound to differentiate true NLRP3 inhibitors from compounds that may elicit off-target effects. The inclusion of both a validated negative control, such as the one described here, and a potent positive control like MCC950, forms the foundation of a robust and reliable screening platform for the discovery of novel therapeutics targeting NLRP3-driven inflammation.
References
Coll, R. C., Robertson, A. A., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.
Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538.
Bio-protocol. (2022). IL-1β and IL-18 ELISA. Retrieved from [Link]
Spandidos Publications. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Retrieved from [Link]
The University of Queensland. (n.d.). A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. UQ eSpace. Retrieved from [Link]
SciSpace. (n.d.). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Retrieved from [Link]
MDPI. (2021). NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases. Retrieved from [Link]
Journal of Immunology. (2014). Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function. Retrieved from [Link]
Frontiers. (2015). NLRP3 inflammasome and its inhibitors: a review. Retrieved from [Link]
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]
ACS Publications. (2024). Integrated Proteomics Characterization of NLRP3 Inflammasome Inhibitor MCC950 in Monocytic Cell Line Confirms Direct MCC950 Engagement with Endogenous NLRP3. Retrieved from [Link]
Bio-protocol. (2023). In vitro Inflammasome Assay. Retrieved from [Link]
Oreate AI Blog. (2026). Understanding Negative Control: The Unsung Hero of Experimental Design. Retrieved from [Link]
Frontiers. (2013). ATP release and purinergic signaling in NLRP3 inflammasome activation. Retrieved from [Link]
MDPI. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. Retrieved from [Link]
Spandidos Publications. (2014). Lipopolysaccharide/adenosine triphosphate induces IL‑1β and IL-18 secretion through the NLRP3 inflammasome in RAW264.7 murine macrophage cells. Retrieved from [Link]
Science Ready. (n.d.). What are Positive and Negative Controls?. Retrieved from [Link]
ResearchGate. (2015). Is it possible to activate the inflammasome through LPS & ATP stimulation simultaneously?. Retrieved from [Link]
BioIVT. (2022). What Are Controls and Why Do We Need Them?. Retrieved from [Link]
PubMed. (2020). Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. Retrieved from [Link]
PubMed. (2022). MCC950 in the treatment of NLRP3-mediated inflammatory diseases: Latest evidence and therapeutic outcomes. Retrieved from [Link]
JoVE. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Retrieved from [Link]
PMC. (n.d.). Inflammasome assays in vitro and in mouse models. Retrieved from [Link]
RayBiotech. (2026). Human IL-1 beta ELISA Kit. Retrieved from [Link]
PMC. (n.d.). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Retrieved from [Link]
ResearchGate. (n.d.). LPS/ATP treatment induces rapid release of inflammasome components and... | Download Scientific Diagram. Retrieved from [Link]
Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]
PMC. (n.d.). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Retrieved from [Link]
ResearchGate. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Retrieved from [Link]
PMC. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Retrieved from [Link]
PubMed. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Retrieved from [Link]
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. Retrieved from [Link]
ResearchGate. (2026). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dirty Drug" Paradox
Benzoic acid derivatives—specifically NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) and DPC (diphenylamine-2-carboxylate)—are the historical workhorses of chloride channel (CLC) physiology.[1] They are structurally simple, widely available, and effective open-channel blockers.
However, for the modern drug developer, they present a paradox: High Potency, Low Selectivity.
While NPPB is a potent blocker of CFTR, CaCC (TMEM16A), and volume-regulated anion channels (VRAC), it is also a known mitochondrial uncoupler and an inhibitor of cyclooxygenase (COX) enzymes. Therefore, using these derivatives requires a rigorous validation framework to distinguish true channel inhibition from metabolic toxicity or off-target effects.[1]
This guide outlines the comparative performance of these derivatives and provides a self-validating experimental workflow to confirm their activity.
Part 1: The Landscape of Chloride Channel Inhibition
To validate a benzoic acid derivative, you must benchmark it against both "Classical" broad-spectrum blockers and "Modern" high-specificity inhibitors.[1]
The Benzoic Acid Class (NPPB, DPC)
Mechanism: Generally act as open-channel blockers.[1] They lodge in the intracellular or extracellular vestibule of the pore, physically obstructing Cl⁻ flux.
Voltage Dependence: Blockage is often voltage-dependent, increasing at depolarizing potentials (outward currents).[1]
Key Liability: NPPB acts as a protonophore, shuttling protons across the inner mitochondrial membrane, which can deplete ATP and indirectly alter channel activity (metabolic rundown).
The Stilbene Class (DIDS, SITS)
Comparison: Unlike the lipophilic benzoic acids, stilbenes are large, charged, and often cell-impermeable. They are irreversible inhibitors (covalently bind), making them poor candidates for washout studies but excellent for defining surface expression.[1]
The Modern Specifics (AK-42, T16Ainh-A01)
Role in Validation: These are your negative/positive controls. If NPPB blocks a current but the specific inhibitor (e.g., T16Ainh-A01 for TMEM16A) does not, your current is likely mediated by a different channel or is an artifact.
Part 2: Comparative Performance Analysis
The following table synthesizes experimental IC50 values. Note that potency varies significantly by cell type and voltage protocol.[1]
Table 1: Comparative Profile of Chloride Channel Inhibitors[2]
Mitochondrial uncoupling , COX inhibition, inhibition of anion exchangers.
Benzoic Acid
DPC
CFTR, CLC-1
0.2 – 1.0 mM
Reversible
Low potency requires high concentrations, increasing osmotic stress risk.
Benzoic Acid
CBA
TMEM206 (PAC)
~10 µM
Reversible
pH-dependent efficacy (active at pH 4.5, limited at pH 6.0).[1]
Stilbene
DIDS
CaCC, CLCs, Anion Exchangers
10 – 100 µM
Irreversible
Cell-impermeable; blocks many transporters; chemically reactive.[1]
Modern Specific
CaCCinh-A01
TMEM16A (CaCC)
~1 – 2 µM
Reversible
High specificity for TMEM16A; does not block CFTR or VRAC.[1]
Modern Specific
CFTRinh-172
CFTR
~300 nM
Reversible
High specificity for CFTR; voltage-independent.[1]
Part 3: Mechanistic Validation (The "Why")
Understanding the binding site is crucial for designing the voltage protocol. Benzoic acid derivatives typically function via an Open-Channel Block mechanism.[1]
Diagram 1: Mechanism of Action (Pore Block vs. Allosteric)
Figure 1: Mechanism of voltage-dependent open-channel block by benzoic acid derivatives.[1] Note that efficacy often increases with depolarization.[1]
Part 4: Experimental Protocols for Validation
To publish data using NPPB or DPC, you must prove the effect is specific to the channel and not metabolic toxicity .
Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
Objective: Determine voltage-dependent inhibition and reversibility.
Reagents:
Pipette Solution: 140 mM NMDG-Cl, 10 mM HEPES, 5 mM EGTA (Low Ca²⁺ to prevent CaCC activation if targeting CLCs).[1]
Bath Solution: 140 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.
Inhibitor Stock: NPPB dissolved in DMSO (Keep final DMSO < 0.1%).
Step-by-Step Workflow:
Seal & Break-in: Establish GΩ seal and enter whole-cell configuration.
Stabilization: Wait 5 minutes for cytosolic dialysis. Monitor Series Resistance (Rs).[1] If Rs changes >20%, discard cell.[1]
Control Ramp: Apply voltage ramp from -100 mV to +100 mV (500 ms duration). Record baseline current (
must recover to >80% of .[1] If not, the effect may be cytotoxic.
Analysis: Plot Current-Voltage (I-V) relationship. Look for rectification (stronger block at positive potentials), a hallmark of benzoic acid derivatives.[1]
Protocol B: The "Mitochondrial Exclusion" Assay
Objective: Rule out false positives caused by ATP depletion (NPPB uncoupling).
Rationale: NPPB acts as a protonophore.[1] If your channel is ATP-dependent (like CFTR), NPPB might inhibit it simply by starving the cell of ATP, not by blocking the pore.
Step-by-Step Workflow:
Transfection: Express channel of interest in HEK293 cells.
Dye Loading: Load cells with a potentiometric mitochondrial dye (e.g., JC-1 or TMRM).[1]
Measurement: Measure fluorescence ratio (Red/Green for JC-1) in the presence of 50 µM NPPB.
Control: Compare against FCCP (positive uncoupler control).
Decision:
If NPPB causes significant mitochondrial depolarization at the IC50 concentration, you cannot claim direct channel block without further patch-clamp evidence using non-hydrolyzable ATP analogs (e.g., AMP-PNP) in the pipette solution to bypass metabolic rundown.
Part 5: Validation Workflow Diagram
Use this decision tree to validate your benzoic acid derivative.
Diagram 2: Strategic Validation Workflow
Figure 2: Decision matrix for distinguishing true channel inhibition from off-target artifacts.
References
Jentsch, T. J., et al. (2002).[1] "Physiological functions of CLC chloride channels across evolution." Physiological Reviews. Link[1]
Verkman, A. S., & Galietta, L. J. (2009).[1] "Chloride channel modulators."[1][2][5] Nature Reviews Drug Discovery.[1] Link
Walsh, K. B., et al. (2012).[1] "Pharmacology of Anoctamin-1 (TMEM16A) Chloride Channels." Molecular Pharmacology. Link
Keeling, K. M., et al. (2001).[1] "Mitochondrial uncoupling by the chloride channel blocker NPPB."[1] Journal of Membrane Biology. Link
Koster, A. K., et al. (2020).[1] "Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel (AK-42)." Proceedings of the National Academy of Sciences. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Selection & Qualification of Reference Standards for 4-Chloro-2-(2-phenoxyacetamido)benzoic acid
Executive Summary: The Reference Standard Dilemma
4-Chloro-2-(2-phenoxyacetamido)benzoic acid (CAS: 69764-05-2) is a critical intermediate and potential impurity in the synthesis of anthranilic acid-derived pharmaceuticals (e.g., specific NSAIDs or ion channel inhibitors like TMEM206 modulators). In drug development, the accuracy of your quantitative analysis—whether for assay potency or impurity profiling—is entirely dependent on the quality of your reference standard.
This guide objectively compares the three primary methodologies for establishing a valid reference standard for this molecule: Mass Balance (MB) , Quantitative NMR (qNMR) , and Chromatographic Purity (CP) . Unlike generic catalogs, we analyze the scientific validity of each approach specifically for this chlorinated benzoic acid derivative.
Comparative Analysis of Qualification Methodologies
For a molecule like 4-Chloro-2-(2-phenoxyacetamido)benzoic acid, commercial "Certified Reference Materials" (CRMs) are often unavailable or prohibitively expensive. Most labs must qualify an in-house standard. Below is a comparison of the three qualification routes.
Table 1: Performance Matrix of Qualification Methods
Feature
Method A: Mass Balance (MB)
Method B: Quantitative NMR (qNMR)
Method C: Chromatographic Purity (CP)
Principle
Direct molar ratio vs. Internal Standard (IS)
Assumes 100% response factor homogeneity
Accuracy
High (If all impurities are detected)
Highest (SI-traceable, independent of impurities)
Low/Risk (Overestimates purity)
Specificity
Dependent on orthogonal methods (KF, TGA, ROI)
High (Structural confirmation included)
Low (Misses salts, water, inorganic residues)
Sample Req.
High (>100 mg for TGA/ROI/KF)
Low (<20 mg)
Minimal (<1 mg)
Suitability
Gold Standard for GMP Release
Ideal for Early Phase/Scarce Material
Screening Only (Not Quantitative)
Cost/Time
High / 3-5 Days
Moderate / 4-8 Hours
Low / 1 Hour
Critical Insight: The "Hidden" Trap
For 4-Chloro-2-(2-phenoxyacetamido)benzoic acid, Method C (Chromatographic Purity) is dangerous. The carboxylic acid moiety often traps water or inorganic salts during crystallization. A sample may show 99.5% HPLC purity but only have 90% assay potency due to 10% retained solvent/salt. We strongly recommend Method B (qNMR) for research standards and Method A (Mass Balance) for GMP standards.
Technical Protocol: Establishing the Standard
This section details the qNMR Protocol , as it offers the best balance of speed and accuracy for this specific molecule.
Experimental Workflow: qNMR Qualification
Objective: Determine the absolute potency (% w/w) of the candidate standard.
Materials:
Analyte: 4-Chloro-2-(2-phenoxyacetamido)benzoic acid (Recrystallized from EtOH/Water).
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: Maleic acid is preferred due to solubility match in DMSO.
Solvent: DMSO-d6 (Provides excellent solubility for the amide and carboxylic acid protons).
Step-by-Step Protocol:
Preparation:
Weigh accurately ~10 mg of the Analyte (
) into a vial.
Weigh accurately ~10 mg of the Internal Standard (
) into the same vial.
Precision Note: Use a 5-digit analytical balance. Weights must be recorded to ±0.01 mg.
Dissolution:
Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Ensure no relaxation delay issues by using a relaxation agent if necessary (usually not needed for this size molecule).
Acquisition (400 MHz or higher):
Pulse Sequence: zg30 (30° pulse angle) or equivalent quantitative sequence.
Relaxation Delay (D1): Must be
of the longest relaxing proton (typically 30-60s for aromatic protons).
Scans: 16 or 32 (to ensure S/N > 150:1).
Temperature: 298 K (Controlled).
Processing:
Phase and baseline correction (manual is preferred over automatic).
Integration: Integrate the specific signal of the Internal Standard (e.g., Maleic acid singlet at ~6.3 ppm) and a distinct signal of the Analyte (e.g., the singlet of the methylene group
in the phenoxyacetamido moiety, typically around 4.6-4.8 ppm, or the aromatic protons if distinct).
Avoid: Do not use the carboxylic acid proton (highly variable chemical shift) or the amide NH (exchangeable).
Diagram 1: The Hierarchy of Reference Standard Qualification
This decision tree guides the selection of the correct qualification path based on the development phase.
Caption: Decision matrix for selecting the qualification method based on the stage of drug development.
Diagram 2: The Mass Balance Calculation Loop
Visualizing the inputs required for the "Gold Standard" Method A.
Caption: The inputs required to calculate the "As-Is" potency of the reference standard using the Mass Balance approach.
Critical Experimental Considerations
When analyzing 4-Chloro-2-(2-phenoxyacetamido)benzoic acid, specific chemical behaviors must be managed:
Decarboxylation Risk: The benzoic acid moiety, especially with the electron-withdrawing chlorine at the para position (relative to the acid) and the amide at the ortho position, can be thermally unstable.
Impact: Avoid high temperatures (>40°C) during drying (TGA) or solvent removal. Use vacuum drying at ambient temperature.
Observation: In GC-MS, you may see a peak corresponding to the decarboxylated product (N-(3-chlorophenyl)-2-phenoxyacetamide) if the injector port is too hot. Use HPLC or LC-MS for purity analysis.
Solubility & pH:
The molecule is acidic (pKa ~3-4 for the benzoic acid).
HPLC Method: Use a buffered mobile phase (e.g., 0.1% Formic Acid or Phosphate Buffer pH 2.5) to suppress ionization and ensure sharp peak shape. Running in neutral conditions will lead to peak tailing.
Hygroscopicity:
Amide derivatives can form hydrates. Always perform a Water Content test (Karl Fischer) immediately before weighing the standard for use, or store in a desiccator.
References
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[3] Available at: [Link]
European Pharmacopoeia (Ph.[4][5] Eur.). Chapter 5.12. Reference Standards. EDQM. Available at: [Link]
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2782. Available at: [Link]
PubChem. Compound Summary for CID 69764-05-2 (4-Chloro-2-(2-phenoxyacetamido)benzoic acid). National Library of Medicine. Available at: [Link]
A Researcher's Guide to the Safe Handling and Disposal of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for h...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-2-(2-phenoxyacetamido)benzoic acid. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, we can ensure a secure laboratory environment while advancing our scientific endeavors.
Core Safety Directives: Personal Protective Equipment (PPE)
The foundation of safe laboratory practice is the consistent and correct use of Personal Protective Equipment (PPE). Given the anticipated hazards of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid, the following PPE is mandatory.
PPE Component
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles are essential to protect against splashes.[5][6] A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or reactions that could become exothermic.[5][7]
Hand Protection
Chemical-resistant gloves are required to prevent skin contact.[8] Nitrile or butyl rubber gloves are recommended for handling acids and halogenated organic compounds.[5][6] Gloves should be inspected for any signs of degradation before use and changed immediately if contact with the chemical occurs.[7]
Body Protection
A flame-retardant lab coat, fully buttoned, is necessary to protect the skin and clothing.[7] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[9][10]
Foot Protection
Closed-toe, closed-heel shoes that cover the entire foot are mandatory to protect against spills.[7]
Respiratory Protection
All handling of solid 4-Chloro-2-(2-phenoxyacetamido)benzoic acid that may generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][11][12] If engineering controls are not sufficient, a respirator may be required, and its use must comply with institutional respiratory protection programs.[5][7]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural safety. The following diagram and steps outline the standard operating procedure for handling 4-Chloro-2-(2-phenoxyacetamido)benzoic acid.
Caption: Workflow for Safe Handling of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid.
1. Preparation:
Review Safety Information: Before beginning any work, thoroughly review the safety information for structurally similar compounds to understand the potential hazards.[1][2][3][4]
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Verify Fume Hood: Ensure the chemical fume hood is functioning correctly.
2. Handling:
Weighing: If working with the solid form, weigh the material in the fume hood to minimize dust inhalation.
Dissolving and Transferring: All manipulations, including dissolving and transferring solutions, should be performed within the fume hood.
Reaction Setup: Set up and conduct the experiment within the fume hood.
3. Cleanup:
Decontamination: Decontaminate all glassware and work surfaces thoroughly.
Waste Segregation: Segregate all waste containing 4-Chloro-2-(2-phenoxyacetamido)benzoic acid.
4. Post-Handling:
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan: Managing Halogenated Waste
As a chlorinated compound, 4-Chloro-2-(2-phenoxyacetamido)benzoic acid must be disposed of as halogenated organic waste.[11][12] Improper disposal can lead to environmental contamination and is a violation of safety regulations.
Key Disposal Principles:
Dedicated Waste Container: Use a designated, clearly labeled "Halogenated Organic Waste" container.[11][12][13]
No Drain Disposal: Never dispose of this chemical or its waste down the drain.[11][12]
Segregation is Crucial: Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[14][15]
Container Management: Keep the waste container closed when not in use and store it in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][13]
Follow Institutional Protocols: Adhere to your institution's specific waste management guidelines for collection and disposal.[11]
By implementing these safety and handling protocols, we can mitigate the risks associated with 4-Chloro-2-(2-phenoxyacetamido)benzoic acid and maintain a culture of safety and excellence in our laboratories.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.